1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea
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Overview
Description
1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea is an organic compound with the molecular formula C14H19FN2O It is characterized by the presence of a cyclohexyl group and a substituted phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea typically involves the reaction of cyclohexylamine with 4-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{4-Fluoro-2-methylphenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-Cyclohexyl-3-phenylurea: Lacks the fluorine and methyl substituents on the phenyl ring.
1-Cyclohexyl-3-(4-chloro-2-methylphenyl)urea: Contains a chlorine atom instead of fluorine.
1-Cyclohexyl-3-(4-fluoro-2-ethylphenyl)urea: Has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness: 1-Cyclohexyl-3-(4-fluoro-2-methylphenyl)urea is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of the fluorine atom, in particular, can affect the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUVLHDKZSWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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